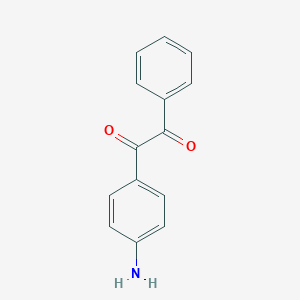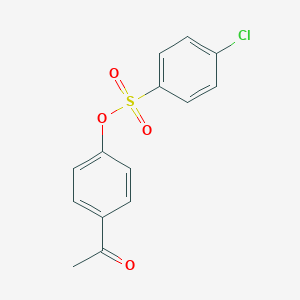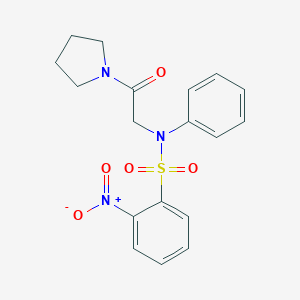
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide, also known as NVP-BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has been identified as a promising anticancer drug due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells.
Mécanisme D'action
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide inhibits the PI3K/Akt/mTOR signaling pathway by targeting both PI3K and mTOR. PI3K is a kinase that regulates cell growth, survival, and metabolism, while mTOR is a downstream effector of PI3K that controls protein synthesis and cell growth. By inhibiting both PI3K and mTOR, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide disrupts the signaling pathway and induces cell death in cancer cells.
Effets Biochimiques Et Physiologiques
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been shown to enhance the immune response against cancer cells by activating T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It also requires careful optimization of dosing and scheduling to achieve optimal efficacy.
Orientations Futures
For 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide research include the development of more potent and selective inhibitors of PI3K and mTOR. In addition, the combination of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapy, is being explored. Further studies are also needed to determine the optimal dosing and scheduling of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide in clinical trials. Finally, the identification of biomarkers that can predict response to 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide treatment is an important area of research.
Méthodes De Synthèse
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the condensation of 2-nitrobenzenesulfonamide with 2-oxo-2-pyrrolidin-1-yl-ethylamine, followed by the reduction of the nitro group to an amino group. The final product is obtained through the reaction of the resulting amine with phenyl isocyanate.
Applications De Recherche Scientifique
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and prostate cancer. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
6197-04-2 |
|---|---|
Nom du produit |
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide |
Formule moléculaire |
C18H19N3O5S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-12-6-7-13-19)14-20(15-8-2-1-3-9-15)27(25,26)17-11-5-4-10-16(17)21(23)24/h1-5,8-11H,6-7,12-14H2 |
Clé InChI |
VIJBGYRLGNIZSV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
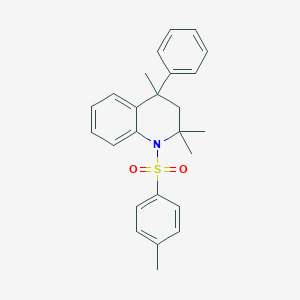
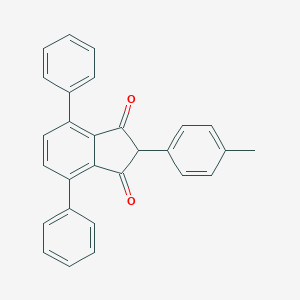
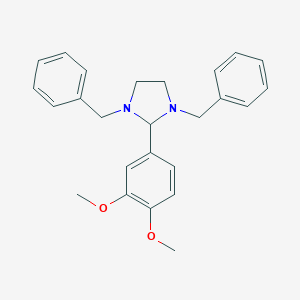
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
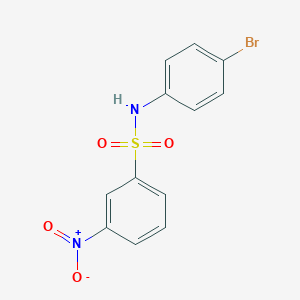
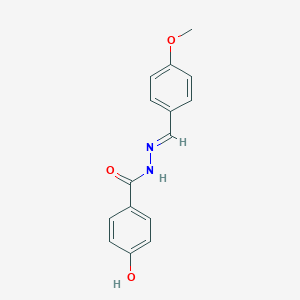
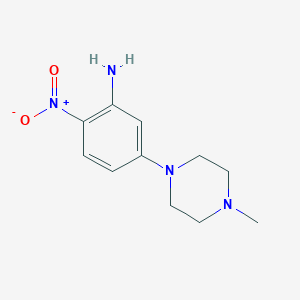
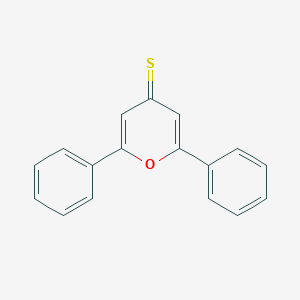
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
